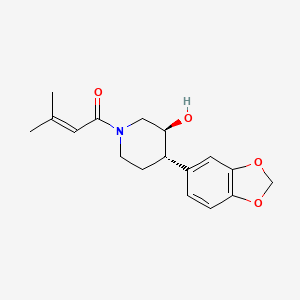
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-methylbut-2-enoyl)piperidin-3-ol
Vue d'ensemble
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-methylbut-2-enoyl)piperidin-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the class of piperidine alkaloids and is known for its unique chemical structure.
Applications De Recherche Scientifique
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-methylbut-2-enoyl)piperidin-3-ol has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been tested for its ability to inhibit the growth of certain bacteria and viruses.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-methylbut-2-enoyl)piperidin-3-ol is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. This binding results in the modulation of neurotransmitter release, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-methylbut-2-enoyl)piperidin-3-ol in lab experiments include its unique chemical structure, which allows for the study of its specific effects on biological systems. The limitations of using this compound include its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For the study of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(3-methylbut-2-enoyl)piperidin-3-ol include further investigation of its potential medicinal properties. This compound has shown promise in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, research could be conducted to optimize the synthesis method of this compound to increase yield and purity. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on biological systems.
In conclusion, this compound is a synthetic compound with potential medicinal properties. Its unique chemical structure and specific effects on biological systems make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in medicine.
Propriétés
IUPAC Name |
1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(2)7-17(20)18-6-5-13(14(19)9-18)12-3-4-15-16(8-12)22-10-21-15/h3-4,7-8,13-14,19H,5-6,9-10H2,1-2H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTJGSNYXNPYGL-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C(C1)O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B3883806.png)
![2-{[3-(2,6-dichloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B3883827.png)

![1-(phenylsulfonyl)-N'-[1-(2-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B3883833.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3883839.png)
![4-[3-nitro-4-(1-piperidinyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3883845.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B3883851.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B3883856.png)
![2-(4-methylphenyl)-4-[3-nitro-4-(1-piperidinyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3883860.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B3883865.png)
![4'-[(4-bromobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3883876.png)
![2,4-dichloro-5-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3883882.png)
![2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B3883894.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883899.png)
